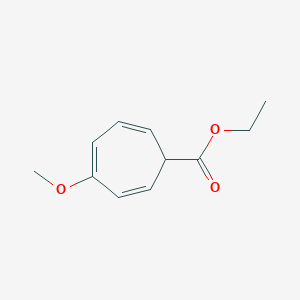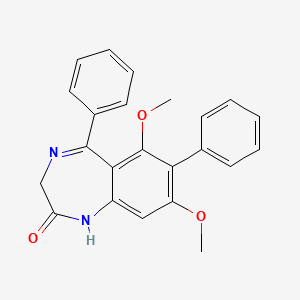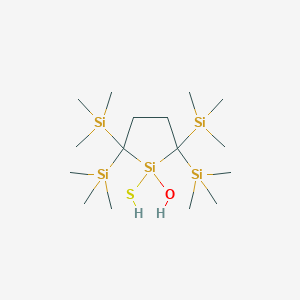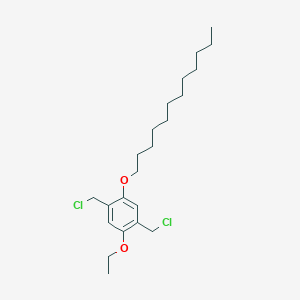silane CAS No. 833460-55-2](/img/structure/B14187046.png)
[3-Ethyl-1-(methylsulfanyl)pent-1-en-1-yl](trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-1-(methylsulfanyl)pent-1-en-1-ylsilane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and a complex organic moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-(methylsulfanyl)pent-1-en-1-ylsilane typically involves the reaction of an appropriate organosilicon precursor with an organic substrate containing the desired functional groups. One common method involves the hydrosilylation of an alkyne or alkene with a silane reagent in the presence of a catalyst, such as a platinum or rhodium complex. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 3-Ethyl-1-(methylsulfanyl)pent-1-en-1-ylsilane may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. Additionally, the use of advanced purification techniques, such as distillation and chromatography, helps in obtaining the compound in its pure form.
化学反応の分析
Types of Reactions
3-Ethyl-1-(methylsulfanyl)pent-1-en-1-ylsilane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding silanes.
Substitution: The silicon atom can participate in substitution reactions with halogens or other nucleophiles, resulting in the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmospheres.
Substitution: Halogens, nucleophiles; reactions may require catalysts and are often conducted under controlled temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding silanes
Substitution: New organosilicon compounds with varied functional groups
科学的研究の応用
3-Ethyl-1-(methylsulfanyl)pent-1-en-1-ylsilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Medicine: Investigated for its role in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
作用機序
The mechanism by which 3-Ethyl-1-(methylsulfanyl)pent-1-en-1-ylsilane exerts its effects involves the interaction of its silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, facilitating the formation of complex molecular structures. Additionally, the presence of the methylsulfanyl group can influence the compound’s reactivity and interaction with biological molecules, potentially affecting cellular pathways and processes.
類似化合物との比較
Similar Compounds
- 3-Ethyl-1-(methylsulfanyl)pent-1-en-1-ylsilane
- 3-Ethyl-1-(methylsulfanyl)pent-1-en-1-ylsilane
- 3-Ethyl-1-(methylsulfanyl)pent-1-en-1-ylsilane
Uniqueness
3-Ethyl-1-(methylsulfanyl)pent-1-en-1-ylsilane is unique due to its specific combination of functional groups and the presence of a trimethylsilyl moiety. This structural arrangement imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specialized applications in synthesis and material science.
特性
CAS番号 |
833460-55-2 |
|---|---|
分子式 |
C11H24SSi |
分子量 |
216.46 g/mol |
IUPAC名 |
(3-ethyl-1-methylsulfanylpent-1-enyl)-trimethylsilane |
InChI |
InChI=1S/C11H24SSi/c1-7-10(8-2)9-11(12-3)13(4,5)6/h9-10H,7-8H2,1-6H3 |
InChIキー |
KDGLOFIGRRWUOT-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)C=C([Si](C)(C)C)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl (4S)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate](/img/structure/B14186971.png)
![1,1'-Methylenebis{3-[(E)-phenyldiazenyl]-1,3-diazepane}](/img/structure/B14186979.png)

![Bis[5-(4'-methyl[1,1'-biphenyl]-4-yl)pentyl]diselane](/img/structure/B14186986.png)




![2-Methyl-3-[(2-phenylethyl)amino]propanoic acid](/img/structure/B14187030.png)



![3,6-Bis{[(furan-2-yl)methyl]sulfanyl}-4-methylbenzene-1,2-diol](/img/structure/B14187051.png)
![Ethyl 4-[(2-aminoethyl)carbamoyl]benzene-1-sulfonate](/img/structure/B14187052.png)
